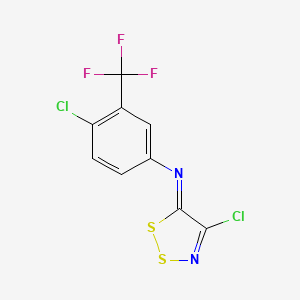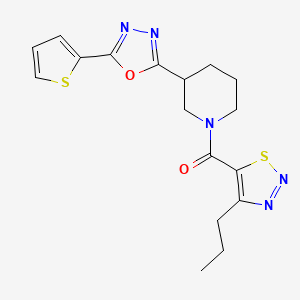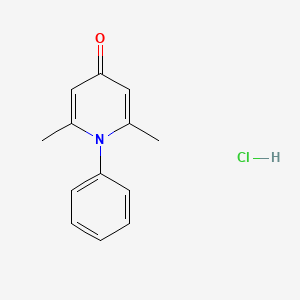![molecular formula C19H17N5O3S B2475369 2-{[5-(フラン-2-イル)-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2-メトキシフェニル)アセトアミド CAS No. 886931-59-5](/img/structure/B2475369.png)
2-{[5-(フラン-2-イル)-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2-メトキシフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide" is a complex organic compound that incorporates multiple functional groups, contributing to its diverse chemical behavior. This molecule's unique structure comprises a furan ring, a pyrrole ring, and a triazole ring, all connected via a sulfur bridge to an acetamide group, enhancing its potential for numerous chemical reactions and applications.
科学的研究の応用
"2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide" has found applications in various fields:
Chemistry: : As an intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: : Potential as a bioactive compound in drug discovery, exhibiting antimicrobial or antifungal properties.
Medicine: : Investigated for therapeutic potential in treating specific diseases or conditions.
Industry: : Utilized in the development of new materials or as a catalyst in certain chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide" typically involves multi-step organic synthesis protocols. The general approach includes:
Formation of the Furan Ring: : Using furan as a starting material, modifications are made to introduce desired substituents.
Formation of the Pyrrole Ring: : Pyrrole derivatives can be synthesized from amines and ketones through condensation reactions.
Construction of the Triazole Ring: : This step often involves cyclization reactions using hydrazines and carboxylic acids.
Assembly of the Final Compound: : The separate ring systems are connected via sulfur bridges and the acetamide group is introduced through acylation reactions.
Industrial Production Methods
Industrial production scales up these synthetic routes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow chemistry and automated synthesis platforms may be employed to streamline production.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, particularly at the furan and pyrrole rings, using reagents like hydrogen peroxide or permanganate.
Reduction: : Reduction reactions can alter the double bonds in the furan or pyrrole rings, often using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at positions on the triazole ring, facilitated by appropriate catalysts or reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various alkyl halides, acids, or bases depending on the desired substitution pattern.
Major Products
Oxidation: : Typically results in hydroxylated or carbonyl-containing derivatives.
Reduction: : Produces hydrogenated derivatives with increased saturation.
Substitution: : Leads to a wide array of substituted products depending on the reagents used.
作用機序
The compound’s mechanism of action involves interaction with specific molecular targets:
Binding to Enzymes: : Can inhibit or activate enzyme activity, influencing biochemical pathways.
Interaction with Receptors: : Modulates receptor activity, affecting cellular signaling pathways.
Pathway Modulation: : Alters metabolic or signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Compared to other compounds with furan, pyrrole, and triazole rings, "2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide" stands out due to its unique combination and arrangement of these rings. Similar compounds might include:
2-(5-Furyl)-4H-1,2,4-triazol-3-amine
5-(1H-Pyrrol-1-yl)-1H-1,2,3-triazole: These compounds share structural similarities but differ in their specific functionalities and chemical behaviors, highlighting the uniqueness of "2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide."
This compound's intricate structure and diverse functional groups make it a versatile subject of study in various scientific fields, from synthetic chemistry to biological research. The unique combination of furan, pyrrole, and triazole rings, connected through sulfur bridges, opens up a plethora of reactions and applications, making it a fascinating compound for further exploration.
特性
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-26-15-8-3-2-7-14(15)20-17(25)13-28-19-22-21-18(16-9-6-12-27-16)24(19)23-10-4-5-11-23/h2-12H,13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGQVGQVYIPYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-3-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide](/img/structure/B2475289.png)

![N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2475293.png)



![Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2475301.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2475303.png)

![3-(4-Chlorophenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2475306.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2475307.png)
![4-methoxy-2,3-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2475309.png)
